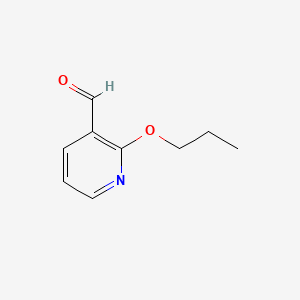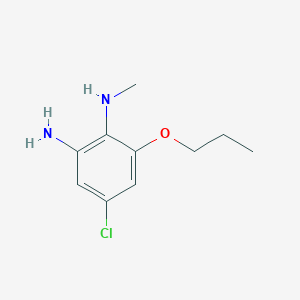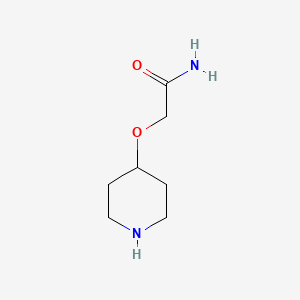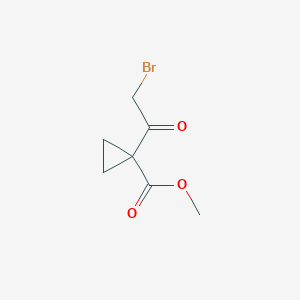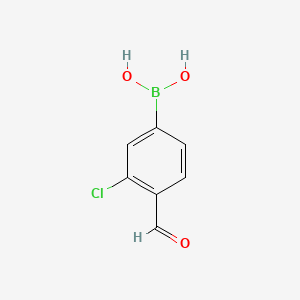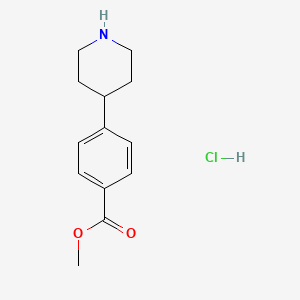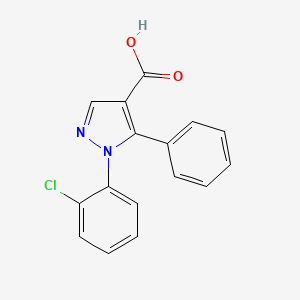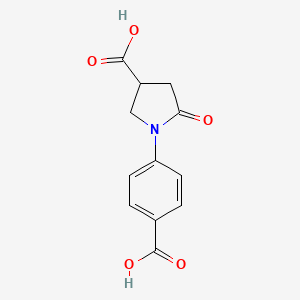
1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
説明
4-Carboxyphenylboronic acid is a boronic acid derivative . It’s used in various reactions including condensation reactions with stabilizer chains at the surface of polystyrene latex, Suzuki coupling reactions, esterification, derivatization of polyvinylamine, synthesis of isotopically labeled mercury, and functionalization of poly-SiNW for detection of dopamine .
Synthesis Analysis
New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized, and characterized by IR, proton NMR, and mass spectroscopy . The successive reactions of TCPP with various amines and hydrazides using a simple synthetic approach through amide bond formation yield corresponding new porphyrin derivatives .Molecular Structure Analysis
Carboxylic acid-based Hydrogen-bonded Organic Frameworks (HOFs) are often formed through intermolecular hydrogen bonding . The structure of a honeycomb network composed of 1,3,5-benzenetricarboxylic acid (trimesic acid) was reported .Chemical Reactions Analysis
Three new thorium-based MOFs based on 1,2,4,5-tetrakis (4-carboxyphenyl)benzene (H4TCPB) were obtained under a similar reaction system (metal salt, ligand, solvent, and acid are the same) .Physical And Chemical Properties Analysis
New derivatives of tetrakis (4-carboxyphenyl) porphyrin were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .科学的研究の応用
Synthesis and Biological Prediction
- One-Pot Condensation for Novel Bicyclic Systems : A study describes the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids. This method illustrates the potential of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in creating new bicyclic structures with predicted biological activities (Kharchenko, Detistov, & Orlov, 2008).
Anticancer and Antimicrobial Activity
- Derivatives for Anticancer and Antimicrobial Purposes : A 2022 study focused on synthesizing derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid with azole, diazole, and hydrazone moieties. These compounds demonstrated significant anticancer and antimicrobial activities, particularly against multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Antibacterial Activity
- Synthesis of Antibacterial Derivatives : Another research synthesized a series of 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, revealing significant antibacterial activity in some of these derivatives (Žirgulevičiūtė et al., 2015).
Antioxidant Activity
- Antioxidant Derivatives Synthesis : Research in 2019 synthesized novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, finding that some of these compounds showed potent antioxidant activity, surpassing even known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Nootropic Agents
- Potential Nootropic Activity : A 1994 study investigated the transformation of 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine into carboxamides and other derivatives, testing them for nootropic activity. This highlights the role of similar compounds in developing potential nootropic agents (Valenta, Urban, Taimr, & Polívka, 1994).
Spectroscopic and Quantum Mechanical Study
- Study of Spectroscopic Properties : A 2020 study investigated the spectroscopic properties of a compound similar to 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, providing insights into the molecular and electronic structure of such compounds (Devi, Bishnoi, & Fatma, 2020).
Safety And Hazards
将来の方向性
The significant photophysical data of all synthesized derivatives was supplementary accessed to examine the cell imaging and cytotoxicity against two cancer cell lines viz. MBA-MD-231 and A375 . The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment .
特性
IUPAC Name |
1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10-5-8(12(17)18)6-13(10)9-3-1-7(2-4-9)11(15)16/h1-4,8H,5-6H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZECZYSJVJKQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



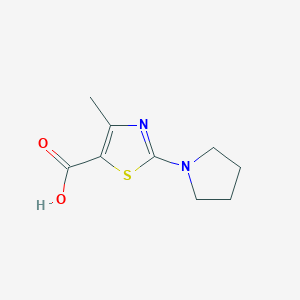
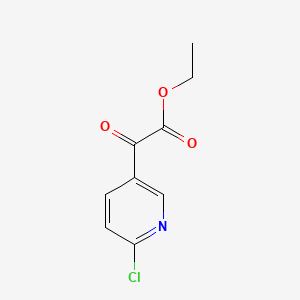
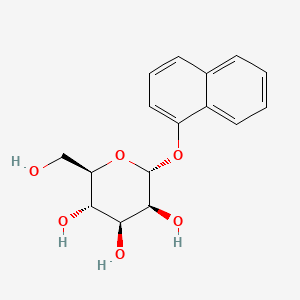
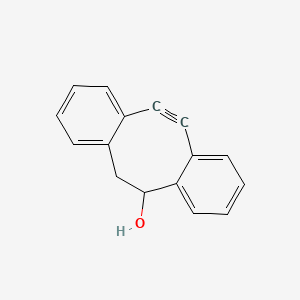
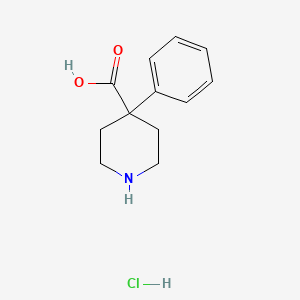
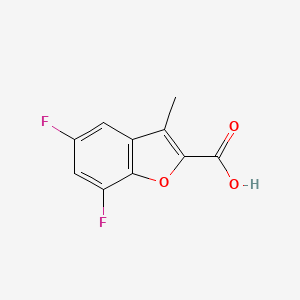
![3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416684.png)
